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Compound of Interest

Compound Name: 2-Bromo-4-butanolide

Cat. No.: B017668 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-4-
butanolide (α-bromo-γ-butyrolactone) from γ-butyrolactone. This key chemical intermediate is

crucial in the synthesis of a variety of pharmaceutical compounds and other complex organic

molecules due to its versatile reactivity. This document outlines the primary synthetic

methodologies, detailed experimental protocols, and relevant quantitative data to support

research and development in this area.

Introduction
2-Bromo-4-butanolide, with the CAS number 5061-21-2, is a derivative of γ-butyrolactone

featuring a bromine atom at the α-position to the carbonyl group. This structural feature makes

it a highly reactive molecule, particularly susceptible to nucleophilic substitution, which allows

for the introduction of diverse functional groups. Its primary application lies in its role as a

building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

This guide focuses on the prevalent methods for its synthesis, primarily through the direct

bromination of γ-butyrolactone.

Synthetic Methodologies
The most common and well-documented methods for the synthesis of 2-bromo-4-butanolide
involve the α-bromination of γ-butyrolactone using molecular bromine in the presence of a

catalyst. The two primary catalysts employed are red phosphorus and sulfur. These methods
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are variations of the Hell-Volhard-Zelinsky reaction, which is a classic method for the α-

halogenation of carboxylic acids. In this context, the lactone is believed to be in equilibrium with

a small amount of the corresponding 4-hydroxybutyryl bromide, which then undergoes

bromination.

Another approach involves a two-step process where the γ-butyrolactone ring is first opened,

followed by bromination and subsequent intramolecular cyclization to yield the desired product.

Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of 2-
bromo-4-butanolide.

Table 1: Physical Properties of 2-Bromo-4-butanolide

Property Value Reference(s)

Molecular Formula C₄H₅BrO₂

Molecular Weight 164.99 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point
125-127 °C @ 13 mmHg, 138

°C @ 6 mmHg

Density 1.786 g/mL at 25 °C

Refractive Index (n²⁵D) 1.5030 - 1.508

Table 2: Comparison of Synthetic Protocols
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Parameter
Method 1: Bromine with
Red Phosphorus

Method 2: Bromine with
Sulfur

Reactants
γ-Butyrolactone, Bromine, Red

Phosphorus

γ-Butyrolactone, Bromine,

Sulfur

Catalyst Loading
~0.37 mole equivalents of P

per mole of GBL

~0.037 mole equivalents of S

per mole of GBL

Reaction Temperature 70-80 °C 40-110 °C

Reaction Time ~3 hours at 80 °C
~4 hours (stepwise

temperature increase)

Reported Yield 55%

Not explicitly stated, but

implied to be efficient for

industrial production.

Reference(s)

Table 3: Spectroscopic Data for 2-Bromo-4-butanolide

Spectroscopy Data

¹H NMR

Awaiting definitive published spectrum with

assignments. Generally expect multiplets for the

-CH₂-CH₂- protons and a multiplet for the -

CHBr- proton.

Experimental Protocols
The following are detailed experimental protocols for the synthesis of 2-bromo-4-butanolide.

Method 1: Bromination using Red Phosphorus Catalyst
This protocol is adapted from a procedure published in Organic Syntheses.

Caution: This procedure should be carried out in a well-ventilated fume hood. Bromine is highly

corrosive and toxic. α-Bromo-γ-butyrolactone is a vesicant (causes blistering). Appropriate
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personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Materials:

γ-Butyrolactone (redistilled): 100 g (1.16 moles)

Red phosphorus: 13.4 g (0.43 g atom)

Bromine: 390 g (133 mL, 2.44 moles)

Diethyl ether

Magnesium sulfate (anhydrous)

Water

Apparatus:

1-L three-necked, round-bottomed flask

Dropping funnel

Sealed mechanical stirrer

Reflux condenser

Procedure:

To the three-necked flask, add γ-butyrolactone (100 g) and red phosphorus (13.4 g).

Cool the flask in an ice bath and begin stirring.

Over a period of 30 minutes, add half of the bromine (195 g, 66.5 mL) from the dropping

funnel.

Remove the ice bath and heat the mixture to 70 °C.

Add the remaining bromine (195 g, 66.5 mL) over 30 minutes while maintaining the

temperature at 70 °C.
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After the addition is complete, raise the temperature to 80 °C and maintain for 3 hours.

Cool the reaction mixture and blow a stream of air over the surface to remove excess

bromine and hydrogen bromide (approximately 1 hour).

Heat the mixture to 80 °C and cautiously add 25 mL of water with stirring. A vigorous reaction

will occur.

After the initial reaction subsides, add an additional 300 mL of water.

Heat the mixture under reflux for 4 hours.

Cool the mixture to room temperature. Two layers will form.

Extract the aqueous layer with two 200 mL portions of diethyl ether.

Combine the organic extracts and dry over anhydrous magnesium sulfate.

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by vacuum distillation to yield 2-bromo-4-butanolide (105 g, 55%

yield) as a colorless liquid with a boiling point of 125–127 °C at 13 mmHg.

Method 2: Bromination using Sulfur Catalyst
This protocol is based on an industrial synthesis method.

Materials:

γ-Butyrolactone: 200 g (2.32 mol)

Sulfur: 2.76 g (0.086 mol, 3.7 mol%)

Bromine: 431 g (2.70 mol)

Apparatus:

1000 mL reaction vessel with a stirring device, reflux condenser, thermometer, dropping

funnel, and nitrogen inlet.
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Procedure:

Charge the reaction vessel with γ-butyrolactone (200 g) and sulfur (2.76 g).

Load the bromine (431 g) into the dropping funnel.

Begin stirring and maintain the reaction temperature below 40 °C while slowly adding the

bromine dropwise.

After the addition is complete, raise the temperature to approximately 90 °C and maintain for

1 hour.

Subsequently, increase the temperature to about 110 °C and continue the reaction for an

additional 3 hours.

The workup and purification would typically involve quenching excess bromine, washing, and

vacuum distillation, similar to Method 1.

Reaction Mechanisms and Visualizations
The synthesis of 2-bromo-4-butanolide via the Hell-Volhard-Zelinsky mechanism is believed

to proceed through the formation of an acyl bromide intermediate. The catalyst (PBr₃, formed in

situ from red phosphorus and bromine) facilitates the conversion of the lactone to the

corresponding 4-hydroxy-α-bromo-acyl bromide, which then cyclizes to form the product.

To cite this document: BenchChem. [Synthesis of 2-Bromo-4-butanolide from γ-
Butyrolactone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017668#synthesis-of-2-bromo-4-butanolide-from-
gamma-butyrolactone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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